3-Bromo-7-chloro-6-iodoquinolin-4-OL
Overview
Description
3-Bromo-7-chloro-6-iodoquinolin-4-OL is a heterocyclic organic compound that belongs to the quinoline family. It contains a quinoline ring system with halogen substituents, specifically bromine, chlorine, and iodine. This compound has gained significant attention in the scientific community due to its potential biological activity and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-chloro-6-iodoquinolin-4-OL typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of quinoline derivatives. The reaction conditions often include the use of halogenating agents such as bromine, chlorine, and iodine in the presence of catalysts and solvents to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7-chloro-6-iodoquinolin-4-OL undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinone derivatives or reduction to form hydroquinoline derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Halogenating Agents: Bromine, chlorine, and iodine are used for halogenation.
Catalysts: Palladium catalysts are commonly used in coupling reactions.
Solvents: Organic solvents such as dichloromethane, toluene, and ethanol are used to dissolve reactants and facilitate reactions.
Major Products Formed
Substitution Products: Various substituted quinoline derivatives.
Oxidation Products: Quinone derivatives.
Reduction Products: Hydroquinoline derivatives.
Coupling Products: Biaryl compounds.
Scientific Research Applications
3-Bromo-7-chloro-6-iodoquinolin-4-OL has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-7-chloro-6-iodoquinolin-4-OL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application. Further research is needed to elucidate the detailed mechanism of action.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-6-iodoquinolin-4-OL: Similar structure but lacks the chlorine substituent.
7-Chloro-6-iodoquinolin-4-OL: Similar structure but lacks the bromine substituent.
3-Bromo-7-chloroquinolin-4-OL: Similar structure but lacks the iodine substituent.
Uniqueness
3-Bromo-7-chloro-6-iodoquinolin-4-OL is unique due to the presence of all three halogen substituents (bromine, chlorine, and iodine) on the quinoline ring. This unique combination of substituents can result in distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-bromo-7-chloro-6-iodo-1H-quinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClINO/c10-5-3-13-8-2-6(11)7(12)1-4(8)9(5)14/h1-3H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHMZLJOAWADLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1I)Cl)NC=C(C2=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70697360 | |
Record name | 3-Bromo-7-chloro-6-iodoquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70697360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1021913-04-1 | |
Record name | 3-Bromo-7-chloro-6-iodo-4-quinolinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1021913-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-7-chloro-6-iodoquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70697360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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